15-Deoxy-Delta12,14-Prostaglandin J2-d9
Description
Overview of Prostaglandin (B15479496) D2 Metabolism and J-series Prostaglandins (B1171923)
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. nih.gov Among these, Prostaglandin D2 (PGD2) is a major product of the cyclooxygenase (COX) pathway, synthesized from arachidonic acid. bioscientifica.comnih.gov PGD2 is produced by the action of PGD2 synthase (PTGDS) and is involved in processes such as inflammation and allergic responses. bioscientifica.comwikipedia.org
PGD2 is an unstable molecule and undergoes a series of non-enzymatic dehydration reactions to form the J-series of prostaglandins. researchgate.netresearchgate.netwikipedia.org This cascade begins with the conversion of PGD2 to PGJ2, which is then sequentially transformed into Δ12-PGJ2 and finally to 15-Deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2). researchgate.netpnas.org This final metabolite is characterized by an α,β-unsaturated ketone in its cyclopentenone ring, a feature that is critical to its biological activity. frontiersin.org While most prostaglandins often exhibit pro-inflammatory effects, 15d-PGJ2 is notable for its potent anti-inflammatory and pro-resolving properties. pnas.orgfrontiersin.org
The metabolism of PGD2 can also proceed through enzymatic pathways. For instance, it can be converted to 9α,11β-PGF2, a biologically active metabolite. nih.govnih.gov The subsequent metabolism of these products often involves the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov The formation of various metabolites, including those of the J-series, highlights the complex and multifaceted nature of prostaglandin signaling. researchgate.netnih.gov
Significance of 15-Deoxy-Delta12,14-Prostaglandin J2 in Cellular Homeostasis and Disease Pathogenesis Research
15-Deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) has emerged as a significant molecule in the study of cellular regulation and disease. A key aspect of its function is its role as a natural, high-affinity ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cell differentiation. pnas.orgnih.gov
The interaction of 15d-PGJ2 with PPARγ and other cellular targets underpins its diverse biological effects, which are being actively investigated in various disease models.
Detailed Research Findings:
Anti-inflammatory and Pro-resolving Effects: 15d-PGJ2 has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory pathways such as the NF-κB and JAK-STAT pathways. frontiersin.orgnih.gov It can suppress the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα). pnas.org Research has demonstrated its ability to promote the resolution of inflammation in models of colitis by modulating macrophage polarization, reducing the number of pro-inflammatory M1 macrophages and increasing the proportion of anti-inflammatory M2 macrophages. frontiersin.org 15d-PGJ2 has also been implicated as an endogenous suppressor in diseases with a strong inflammatory component, such as atherosclerosis. frontiersin.org
Antitumor Activity: In the context of cancer research, 15d-PGJ2 exhibits antitumor properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and suppression of cell migration. nih.gov Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines, including osteosarcoma and glioma cells. mdpi.comnih.gov
Neuroprotection and Neurotoxicity: The role of 15d-PGJ2 in the central nervous system is complex, exhibiting both neuroprotective and neurotoxic effects that appear to be concentration-dependent. researchgate.net At lower concentrations, it can promote the differentiation of neuronal cells, while at higher concentrations, it can induce neuronal apoptosis. researchgate.net
Cardiovascular Effects: Research has explored the impact of 15d-PGJ2 on the cardiovascular system. Some studies suggest it can induce apoptosis in cardiomyocytes, potentially contributing to heart damage under certain conditions. nih.gov Conversely, it has also been shown to reinforce the anti-inflammatory capacity of endothelial cells, suggesting a protective role in the vasculature. nih.gov
The following table summarizes some of the key research findings on the effects of 15d-PGJ2:
| Research Area | Key Findings | References |
|---|---|---|
| Inflammation | Promotes resolution of colitis by shifting macrophage polarization. | frontiersin.org |
| Inhibits NF-κB and JAK-STAT signaling pathways. | nih.gov | |
| Suppresses expression of iNOS and TNFα. | pnas.org | |
| Cancer | Induces apoptosis and inhibits angiogenesis in tumor models. | nih.gov |
| Shows anti-tumorigenic effects in osteosarcoma cells. | mdpi.com | |
| Neurology | Exhibits both neuroprotective and neurotoxic effects depending on concentration. | researchgate.net |
| Cardiovascular | Can induce cardiomyocyte apoptosis. | nih.gov |
| Reinforces anti-inflammatory capacity of endothelial cells. | nih.gov |
Rationale for Utilizing 15-Deoxy-Delta12,14-Prostaglandin J2-d9 in Advanced Research Methodologies
In many advanced research methodologies, particularly those involving quantitative analysis, the use of stable isotope-labeled internal standards is crucial for achieving accuracy and precision. This compound is the deuterated analog of 15d-PGJ2, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.
The primary application of 15d-PGJ2-d9 is as an internal standard in mass spectrometry-based analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govuab.eduacs.org
The rationale for its use is based on the following principles:
Correction for Sample Loss and Variability: During sample preparation and analysis, some of the analyte of interest can be lost. Since the deuterated standard is chemically identical to the non-deuterated analyte, it experiences similar losses. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any losses can be accounted for by measuring the ratio of the analyte to the standard. texilajournal.com
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal. Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by matrix effects in the same way. texilajournal.com This allows for accurate quantification of the endogenous compound.
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and reproducibility of quantitative measurements, which is essential for reliable research findings. texilajournal.com While other types of internal standards exist, deuterated standards are often preferred due to their close similarity to the analyte. nih.gov
The use of deuterated standards like 15d-PGJ2-d9 is a cornerstone of modern bioanalytical chemistry, enabling researchers to obtain high-quality quantitative data on the levels of important signaling molecules like 15d-PGJ2 in various biological systems. This, in turn, facilitates a deeper understanding of their roles in health and disease.
Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
VHRUMKCAEVRUBK-ALEWIJCRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Research into the Biosynthesis and Endogenous Regulation of 15 Deoxy Delta12,14 Prostaglandin J2
Enzymatic Pathways and Non-Enzymatic Rearrangements Leading to 15-Deoxy-Delta12,14-Prostaglandin J2 Formation
The generation of 15d-PGJ2 is a multi-step process that begins with the cyclooxygenase (COX) pathway product, PGD2. portlandpress.com The pathway involves sequential dehydration reactions that convert PGD2 into a series of J-series prostaglandins (B1171923). researchgate.net
While PGD2 undergoes dehydration to form the J-series prostaglandins, there is currently no evidence for a specific, dedicated enzyme named "PGD2 dehydratase" that directly catalyzes the entire cascade to 15d-PGJ2 in vivo. nih.govnih.gov The formation of 15d-PGJ2 and its precursors is largely considered a non-enzymatic, spontaneous process. jci.orgwikipedia.org However, the rate of these reactions can be influenced by other proteins. Notably, albumin has been shown to catalyze the metabolism of PGD2 and enhance the formation of its derivatives, including 15d-PGJ2, in vitro. nih.govnih.govjci.org This catalytic action of albumin facilitates the chemical rearrangements required for the formation of the cyclopentenone ring structure. jci.orgnih.gov
The biosynthesis of 15d-PGJ2 from PGD2 occurs through a series of spontaneous dehydration and isomerization steps. researchgate.net
PGD2 to PGJ2: The initial step is a non-enzymatic dehydration of PGD2, where a molecule of water is eliminated. This reaction forms Prostaglandin (B15479496) J2 (PGJ2), which features a reactive α,β-unsaturated carbonyl group within its cyclopentenone ring. nih.govjci.orgwikipedia.org
PGJ2 to Δ12-PGJ2: PGJ2 can then isomerize to form Δ12-PGJ2. pnas.org
Δ12-PGJ2 to 15d-PGJ2: The final step involves a further dehydration of Δ12-PGJ2, with the loss of the hydroxyl group at carbon 15 and a shift of the double bond, resulting in the formation of 15-Deoxy-Delta12,14-Prostaglandin J2. nih.govwikipedia.org
This cascade is generally slow compared to the rapid enzymatic synthesis of primary prostaglandins. nih.gov The entire sequence from PGD2 represents a chemical degradation pathway rather than a direct, enzyme-driven synthesis. nih.govjci.org
| Precursor | Transformation Step | Product | Nature of Reaction | Catalyst/Enhancer |
|---|---|---|---|---|
| Prostaglandin D2 (PGD2) | Dehydration | Prostaglandin J2 (PGJ2) | Non-enzymatic, Spontaneous jci.orgwikipedia.org | Albumin nih.govnih.gov |
| Prostaglandin J2 (PGJ2) | Isomerization | Δ12-Prostaglandin J2 (Δ12-PGJ2) | Non-enzymatic, Spontaneous pnas.org | |
| Δ12-Prostaglandin J2 (Δ12-PGJ2) | Dehydration & Isomerization | 15-Deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) | Non-enzymatic, Spontaneous nih.govwikipedia.org |
Factors Influencing Endogenous Levels of 15-Deoxy-Delta12,14-Prostaglandin J2 in Biological Systems
The endogenous concentration of 15d-PGJ2 is not static but is influenced by various cellular conditions and regulatory mechanisms. Its levels are indirectly controlled by the availability of its precursor, PGD2, and the cellular environment that promotes its formation.
The production of 15d-PGJ2 is intrinsically linked to the expression and activity of enzymes in the upstream prostaglandin synthesis pathway. The rate-limiting enzyme for prostaglandin production is Cyclooxygenase (COX), particularly the inducible isoform, COX-2. pnas.org
Negative Feedback via NF-κB Inhibition: 15d-PGJ2 can exert a negative feedback effect on its own synthesis. It is a potent inhibitor of the transcription factor Nuclear Factor-kappaB (NF-κB). pnas.orgnih.gov Since NF-κB is a key transcriptional activator of the COX-2 gene, inhibition by 15d-PGJ2 can suppress COX-2 expression and thus limit further prostaglandin synthesis. pnas.orgfrontiersin.org This inhibition of NF-κB by 15d-PGJ2 can occur through both PPARγ-dependent and PPARγ-independent mechanisms. pnas.org
Modulation of Other Transcription Factors: Beyond NF-κB, 15d-PGJ2 can modulate the activity of other redox-sensitive transcription factors, such as Activator protein-1 (AP-1) and Nuclear factor-erythroid 2-related factor 2 (Nrf2), which are involved in inflammatory and cytoprotective gene expression. nih.govfrontiersin.org
Cellular stress, particularly inflammation and oxidative stress, is a major driver of 15d-PGJ2 production.
Inflammation: 15d-PGJ2 is considered a prostaglandin metabolite generated during inflammatory processes. nih.govjci.org Its levels have been observed to be elevated during the resolution phase of inflammation, suggesting a role in the termination of the inflammatory response. pnas.orgportlandpress.com While inflammatory stimuli trigger the COX-2 pathway, leading to PGD2 synthesis, the subsequent formation of 15d-PGJ2 appears to be a feature of later-stage inflammation. portlandpress.com However, some studies have noted that its biosynthesis is not always augmented in inflammatory conditions such as arthritis. nih.govnih.gov
Oxidative Stress: The production of 15d-PGJ2 is associated with conditions of oxidative stress. acs.orgnih.gov The compound itself can induce the production of intracellular reactive oxygen species (ROS). nih.gov This complex relationship suggests that 15d-PGJ2 is both a product of and a participant in cellular redox signaling. acs.orgnih.gov The generation of 15d-PGJ2 downstream of COX-2 has been linked to the induction of intracellular antioxidant defenses, indicating its role as a signaling molecule in response to oxidative challenges. portlandpress.com
| Factor | Mechanism | Effect on 15d-PGJ2 Levels | References |
|---|---|---|---|
| Inflammatory Stimuli (e.g., LPS) | Induces transcriptional upregulation of COX-2, increasing PGD2 precursor availability. | Increase | pnas.orgjci.org |
| Cellular Stress (Inflammation, Oxidative Stress) | Promotes the COX pathway and creates an environment for PGD2 conversion. | Increase | acs.orgportlandpress.comnih.gov |
| Negative Feedback (via NF-κB) | 15d-PGJ2 inhibits NF-κB, which in turn suppresses transcription of the COX-2 gene. | Decrease | pnas.orgnih.gov |
| Albumin Concentration | Catalyzes the non-enzymatic conversion of PGD2 to J2-series prostaglandins. | Increase | nih.govnih.govjci.org |
Elucidation of Molecular Mechanisms of Action for 15 Deoxy Delta12,14 Prostaglandin J2
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Dependent Signaling Pathways
15d-PGJ2 is a well-established endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. jci.orgnih.gov The activation of PPARγ by 15d-PGJ2 initiates a cascade of events that ultimately leads to the regulation of target gene expression.
15-Deoxy-Delta12,14-Prostaglandin J2 as a Ligand for PPARγ
15d-PGJ2 is recognized as a high-affinity natural ligand for PPARγ. nih.govpnas.orgcaymanchem.com It binds to the ligand-binding domain of PPARγ, inducing a conformational change that facilitates its activation. medchemexpress.com This interaction has an EC50 value of approximately 2 µM in a murine chimera system. caymanchem.commedchemexpress.com The binding of 15d-PGJ2 to PPARγ is a crucial initiating step for its effects on adipocyte differentiation, where it promotes the maturation of fibroblasts into adipocytes. caymanchem.commedchemexpress.com Although it is considered one of the most potent endogenous ligands for PPARγ identified to date, its affinity is lower than that of steroid hormones for their respective receptors. nih.gov
Downstream Gene Expression Regulation Mediated by PPARγ Activation
Upon activation by 15d-PGJ2, PPARγ forms a heterodimer with the retinoid X receptor (RXR). jci.orgnih.gov This heterodimeric complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. researchgate.net This binding event modulates the transcription of genes involved in various physiological processes.
For instance, in the context of inflammation, PPARγ activation by 15d-PGJ2 can inhibit the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in macrophages. pnas.org This repression is a key mechanism underlying the anti-inflammatory properties of 15d-PGJ2. pnas.org Furthermore, PPARγ activation can negatively regulate the signaling pathways of other transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central to the inflammatory response. frontiersin.orgahajournals.org
The table below summarizes key genes and pathways regulated by 15d-PGJ2 through a PPARγ-dependent mechanism.
| Regulated Molecule/Pathway | Effect of 15d-PGJ2-PPARγ Activation | Cellular Context |
| iNOS (inducible Nitric Oxide Synthase) | Inhibition of expression | Macrophages, Astrocytes |
| TNF-α (Tumor Necrosis Factor-alpha) | Inhibition of expression | Macrophages, Astrocytes |
| NF-κB (Nuclear Factor-kappa B) | Negative regulation of signaling | Macrophages, Endothelial cells |
| AP-1 (Activator Protein-1) | Negative regulation of signaling | Macrophages |
| Adipocyte differentiation genes | Promotion of expression | Fibroblasts |
Crosstalk Between PPARγ and Other Nuclear Receptors in Response to 15-Deoxy-Delta12,14-Prostaglandin J2
The signaling pathways initiated by 15d-PGJ2 are not isolated and involve intricate crosstalk with other nuclear receptors. One notable example is the interaction with the Retinoic Acid Receptor–Related Orphan Receptor-α (RORα). ahajournals.org Research in human vascular endothelial cells has shown that 15d-PGJ2 can induce the expression of RORα. ahajournals.org This induction appears to be mediated through both PPARγ-dependent and independent pathways. ahajournals.org The upregulation of RORα may contribute to the anti-inflammatory effects of 15d-PGJ2, as RORα itself can suppress the expression of proinflammatory genes. ahajournals.org
Furthermore, the activation of PPARγ by 15d-PGJ2 can indirectly influence the activity of other transcription factors. By forming a heterodimer with RXR, PPARγ can compete for this common binding partner, thereby affecting the signaling of other nuclear receptors that also require RXR, such as the liver X receptor (LXR) and farnesoid X receptor (FXR). nih.gov
Epigenetic Modulations Induced by 15-Deoxy-Delta12,14-Prostaglandin J2
Histone Acetylation and Deacetylation Processes
15d-PGJ2 exerts regulatory effects on gene expression through the modulation of histone modifications, a key epigenetic mechanism. Research has demonstrated that 15d-PGJ2 can inhibit the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by altering the acetylation status of histones at the gene's promoter. frontiersin.org In monocytic cells stimulated with lipopolysaccharide (LPS), 15d-PGJ2 pretreatment was found to reduce the acetylation of histone H3 and histone H4 at the TNF-α promoter. frontiersin.org
This effect suggests that 15d-PGJ2 promotes a state of chromatin condensation, making the DNA less accessible to transcription factors. The mechanism appears to involve factors that regulate histone modifications, as the repressive effect of 15d-PGJ2 on the TNF-α promoter could be counteracted by the use of a histone deacetylase (HDAC) inhibitor, Trichostatin A, or by the overexpression of the histone acetyltransferase CBP. frontiersin.org Furthermore, combining 15d-PGJ2 with HDAC inhibitors like valproic acid can synergistically induce apoptosis in cancer cells, an effect linked to subsequent reactive oxygen species (ROS) generation and endoplasmic reticulum stress. nih.govnih.gov
Table 3: 15d-PGJ2's Influence on Histone Acetylation
| Target Gene/Process | Effect of 15d-PGJ2 | Associated Histone Marks | Functional Consequence |
| TNF-α Gene Expression | Inhibits LPS-stimulated mRNA expression. frontiersin.org | Decreased acetylation of Histone H3 and Histone H4 at the promoter. frontiersin.org | Repression of TNF-α transcription. frontiersin.org |
| Apoptosis (in combination with HDIs) | Synergistically induces caspase-dependent apoptosis. nih.govnih.gov | General histone deacetylase inhibition. nih.govnih.gov | Decreased expression of anti-apoptotic molecules (Bcl-X(L), XIAP). nih.govnih.gov |
DNA Methylation Patterns and Gene Silencing
15d-PGJ2 can function as a hypomethylating agent, directly influencing DNA methylation patterns to regulate gene expression. nih.gov This mechanism is crucial for its ability to up-regulate tumor suppressor genes that are often silenced in cancer cells. A prime example is its effect on the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) gene, which is commonly repressed in various cancers. nih.gov
In human breast cancer cells, 15d-PGJ2 induces the expression and activity of 15-PGDH by decreasing the level of CpG methylation within the 15-PGDH promoter. nih.gov The underlying mechanism involves a direct interaction with DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns. 15d-PGJ2 binds to DNMT1 and inhibits its catalytic activity without affecting the enzyme's expression level. nih.gov This interaction significantly weakens the binding of DNMT1 to the 15-PGDH promoter. nih.gov The electrophilic α,β-unsaturated carbonyl group of 15d-PGJ2 is essential for this activity, as a non-electrophilic analogue fails to produce the same effect. nih.gov
Table 4: Regulation of DNA Methylation by 15d-PGJ2
| Target Enzyme/Gene | Mechanism of 15d-PGJ2 Action | Effect on Methylation | Consequent Gene Expression |
| DNA Methyltransferase 1 (DNMT1) | Directly interacts with and inhibits its catalytic activity. nih.gov | Reduces DNMT1 binding to target promoters. nih.gov | Does not affect DNMT1 expression levels. nih.gov |
| 15-PGDH Promoter | Suppresses DNMT1-mediated hypermethylation. nih.gov | Decreased CpG methylation in the promoter region. nih.gov | Up-regulation of 15-PGDH expression and activity. nih.gov |
MicroRNA Expression and Regulation
The regulatory functions of 15d-PGJ2 extend to the level of microRNAs (miRNAs), small non-coding RNA molecules that control gene expression post-transcriptionally. Evidence suggests that specific miRNAs are necessary components in the signaling cascade of 15d-PGJ2, particularly in the context of macrophage activation. researchgate.net
In studies involving bone marrow-derived macrophages, the inhibitory effects of the 15d-PGJ2/PPARγ axis on macrophage activation were shown to be dependent on the presence of certain miRNAs. researchgate.net When specific miRNA inhibitors were used, the ability of PPARγ agonists to suppress the expression of inflammatory markers like MIP-1β, TNF-α, and NOS2 was diminished. researchgate.net Conversely, the anti-inflammatory action of 15d-PGJ2 was linked to the function of specific miRNA mimics. researchgate.net This indicates that miRNAs are integral players in the molecular mechanism through which 15d-PGJ2 attenuates macrophage activation and the associated inflammatory response. researchgate.net
Table 5: Involvement of MicroRNAs in 15d-PGJ2-Mediated Effects
| Cellular Process | Role of miRNAs | Specific miRNAs Implicated | Functional Outcome |
| Macrophage Activation | Necessary for the inhibitory effects of the 15d-PGJ2/PPARγ axis. researchgate.net | miR-27b-3p, miR-181a-1-3p, miR-326-5p (involved in general macrophage inhibition). researchgate.net | Attenuation of inflammatory cytokine expression (MIP-1β, TNF-α, NOS2). researchgate.net |
Cellular and Physiological Effects of 15 Deoxy Delta12,14 Prostaglandin J2 in Research Models
Research on Anti-Inflammatory and Immunomodulatory Actions
15d-PGJ2 exhibits significant anti-inflammatory and immunomodulatory effects in a variety of research models. nih.govfrontiersin.org These actions are crucial for the resolution of inflammation and the maintenance of immune homeostasis. The compound's ability to modulate immune responses has been observed in various cell types, including macrophages, monocytes, endothelial cells, and T cells. nih.govfrontiersin.orgnih.govplos.org
Inhibition of Pro-Inflammatory Cytokine Production and Release
A key aspect of 15d-PGJ2's anti-inflammatory activity is its ability to inhibit the production and release of pro-inflammatory cytokines. nih.gov Research has demonstrated that 15d-PGJ2 can suppress the expression of several key cytokines implicated in the inflammatory cascade. For instance, in human thyroid cancer cells, 15d-PGJ2 has been shown to decrease the expression and release of Interleukin-6 (IL-6). nih.gov This inhibitory effect on IL-6 has also been observed in studies on experimentally induced colitis. frontiersin.org
Furthermore, 15d-PGJ2 has been found to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), another pivotal pro-inflammatory cytokine. nih.gov In human monocytic cell lines, pretreatment with 15d-PGJ2 significantly inhibited lipopolysaccharide (LPS)-stimulated TNF-α mRNA expression. nih.gov This inhibition is thought to be mediated, at least in part, by the modulation of histone modifications at the TNF-α promoter. nih.gov Studies have also shown that 15d-PGJ2 can inhibit the expression of IL-1β and IL-8. frontiersin.orgnih.gov
The table below summarizes key research findings on the inhibition of pro-inflammatory cytokines by 15d-PGJ2.
| Cytokine | Cell/Model System | Key Findings |
| Interleukin-6 (IL-6) | Human thyroid cancer cells (TPC-1) | Decreased expression and release of IL-6. nih.gov |
| Interleukin-6 (IL-6) | Murine model of colitis | Reduced proportion of macrophages expressing IL-6. frontiersin.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Human monocytic cell line (THP-1) | Inhibition of LPS-induced TNF-α mRNA expression. nih.gov |
| Interleukin-1β (IL-1β) | Human myocytes | Inhibition of IL-1β-induced expression. frontiersin.orgnih.gov |
| Interleukin-8 (IL-8) | Human myocytes | Inhibition of IL-1β-induced expression. frontiersin.orgnih.gov |
Suppression of Immune Cell Activation and Migration
15d-PGJ2 has been shown to suppress the activation and migration of various immune cells, thereby contributing to its immunomodulatory effects. In a murine model of colitis, treatment with 15d-PGJ2 reduced the infiltration of neutrophils and M1 macrophages into the inflamed colon. frontiersin.org It also inhibits the activation of key signaling pathways involved in immune cell function, such as the NF-κB and JAK-STAT pathways. nih.gov
Research has also highlighted the impact of 15d-PGJ2 on T-cell function. It can effectively regulate T-cell activation and the expression of related inflammatory cytokines. nih.gov Specifically, in human Vδ2+ T cells, 15d-PGJ2 has been shown to suppress proliferation, cytokine production, and degranulation. plos.org This suppression is mediated by inhibiting the activation of the Erk signaling pathway. plos.org Furthermore, 15d-PGJ2 can inhibit the adhesion and migration of monocytes towards activated endothelial cells by reducing the expression of adhesion molecules. frontiersin.org
Resolution of Inflammation Mechanisms
15d-PGJ2 plays a significant role in the active resolution of inflammation, a process critical for returning tissue to homeostasis after an inflammatory response. One of the key mechanisms is its ability to promote the phenotypic switch of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. frontiersin.orgnih.gov In a model of DSS-induced colitis, 15d-PGJ2 treatment increased the proportion of M2 macrophages in the colon. frontiersin.orgnih.gov
The resolution of inflammation is also facilitated by the induction of apoptosis in inflammatory cells. 15d-PGJ2 has been reported to induce apoptosis in granulocytes, which can help to clear these cells from the site of inflammation. nih.gov Furthermore, by inhibiting the NF-κB pathway and the production of pro-inflammatory mediators, 15d-PGJ2 helps to dampen the inflammatory response and promote its resolution. frontiersin.orgnih.gov
Research on Anti-Proliferative and Pro-Apoptotic Effects
In addition to its anti-inflammatory properties, 15d-PGJ2 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anti-neoplastic agent. nih.govnih.gov
Cell Cycle Arrest Mechanisms in Various Cell Lines
15d-PGJ2 can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases. In human endometrial cancer cell lines, treatment with 15d-PGJ2 resulted in cell cycle arrest at the G2/M phase. spandidos-publications.com Similarly, in osteosarcoma cell lines, 15d-PGJ2 induced a significant G2/M arrest. nih.gov This effect is associated with the downregulation of key cell cycle regulatory proteins such as Polo-like kinase 1 (PLK1). nih.gov In contrast, in colon cancer cell lines, 15d-PGJ2 has been shown to cause G1 cell cycle arrest. nih.govnih.gov
The table below details the effects of 15d-PGJ2 on the cell cycle in different cell lines.
| Cell Line | Type of Cancer | Phase of Cell Cycle Arrest |
| HHUA, Ishikawa, HEC-59 | Endometrial Cancer | G2/M spandidos-publications.com |
| U2-OS, Saos-2, MG-63 | Osteosarcoma | G2/M nih.gov |
| Colon cancer cell lines | Colon Cancer | G1 nih.govnih.gov |
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
15d-PGJ2 is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells. nih.govmdpi.com This pro-apoptotic effect is mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS). nih.gov 15d-PGJ2 has been shown to induce ROS production in leukemia, colorectal cancer, and non-small cell lung carcinoma cells, leading to mitochondrial injury and subsequent apoptosis. nih.govnih.gov This process involves the inactivation of the pro-survival protein Akt. nih.gov In human microvascular endothelial cells, 15d-PGJ2-induced apoptosis is associated with reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, as well as activation of caspase-9 and caspase-3. elsevierpure.com
The extrinsic pathway of apoptosis is triggered by the activation of death receptors on the cell surface. While the direct engagement of death receptors by 15d-PGJ2 is less characterized, its ability to sensitize cells to other apoptotic stimuli suggests a potential interplay with this pathway. The activation of caspases, such as caspase-3 and caspase-7, is a common downstream event in both intrinsic and extrinsic apoptosis induced by 15d-PGJ2. mdpi.comelsevierpure.com For example, in osteosarcoma cells, 15d-PGJ2 treatment leads to the activation of caspase-7 and cleavage of poly(ADP-ribose)-polymerase (PARP). mdpi.com
Autophagy Modulation in Response to 15-Deoxy-Delta12,14-Prostaglandin J2
Research into the effects of 15-Deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) has revealed its capacity to modulate fundamental cellular processes, including autophagy. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, playing a critical role in cellular homeostasis, stress response, and disease.
In a study utilizing a mouse model of hepatic ischemia-reperfusion (I/R) injury, a condition where both apoptosis and autophagy contribute to cell death, 15d-PGJ2 was found to inhibit autophagy. nih.gov Pretreatment with 15d-PGJ2 in mice undergoing hepatic I/R significantly ameliorated liver injury. This protective effect was associated with a marked decrease in the expression of key autophagy-related proteins. The study observed that the compound suppressed the I/R-induced upregulation of the microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Beclin-1, both of which are crucial for the formation of autophagosomes. These findings suggest that in the context of hepatic I/R injury, 15d-PGJ2 exerts a protective role in part by downregulating the autophagic process. nih.gov
Table 1: Effect of 15d-PGJ2 on Autophagy Markers in Hepatic Ischemia-Reperfusion Injury
| Marker | Observation in I/R Injury Model | Effect of 15d-PGJ2 Pretreatment | Implication |
|---|---|---|---|
| LC3-II | Upregulated | Expression significantly decreased | Inhibition of autophagosome formation |
| Beclin-1 | Upregulated | Expression significantly decreased | Inhibition of autophagy initiation |
Research on Differentiation and Development
15d-PGJ2 has been identified as a significant regulator of cellular differentiation, influencing the developmental fate of various cell lineages. Its most well-documented role is in adipogenesis, but its effects extend to neural and other cell types.
15d-PGJ2 is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis. nih.govbiologicaresearch.com The identification of 15d-PGJ2 as an endogenous ligand for PPARγ was a pivotal discovery, establishing a direct link between prostaglandin (B15479496) signaling and fat cell development. nih.gov
Research has demonstrated that 15d-PGJ2 effectively promotes the differentiation of precursor cells, such as fibroblasts, into mature adipocytes. nih.govnih.gov In cultured C3H10T1/2 fibroblasts, 15d-PGJ2 was shown to induce adipocyte differentiation with an EC50 (half-maximal effective concentration) of 7 µM. nih.gov Its binding to PPARγ initiates a transcriptional cascade involving other key factors like CCAAT/enhancer-binding proteins (C/EBPs), leading to the expression of genes responsible for the adipocyte phenotype, including those involved in lipogenesis. biologicaresearch.com The potency of 15d-PGJ2 in stimulating lipogenesis in these cells is greater than that of its precursors, PGD2 and PGJ2. nih.gov
Table 2: Research Findings on 15d-PGJ2 and Adipocyte Differentiation
| Cell Model | Key Finding | Mechanism of Action | Reported EC50 |
|---|---|---|---|
| C3H10T1/2 Fibroblasts | Induces differentiation into adipocytes. nih.govnih.gov | Acts as a selective agonist for PPARγ. nih.gov | 7 µM nih.gov |
| Murine Chimera System | Binds selectively to PPARγ. nih.gov | Ligand for the adipocyte determination factor PPARγ. nih.gov | 2 µM nih.gov |
The influence of 15d-PGJ2 on the nervous system is complex, with studies revealing a dual role that is highly dependent on its concentration. It can act as either a neuroprotective or a neurotoxic agent. medchemexpress.com In studies using induced neural stem/progenitor cells (NSPCs), 15d-PGJ2 has been used as a supplement in culture medium to promote differentiation. frontiersin.org
In mouse hippocampal neural progenitor cells (NPCs), 15d-PGJ2 was found to biphasically regulate proliferation. caymanchem.com Lower concentrations stimulated NPC proliferation, an effect linked to an increase in reactive oxygen species (ROS), while higher concentrations were inhibitory. caymanchem.com At neurotoxic concentrations (above 8 µM in N18D3 neuronal cells), 15d-PGJ2 can induce apoptosis. medchemexpress.comsigmaaldrich.com This pro-apoptotic effect in SH-SY5Y human neuroblastoma cells was linked to the accumulation and phosphorylation of the p53 tumor suppressor protein, leading to a caspase-mediated cell death pathway. sigmaaldrich.com Conversely, at lower, non-toxic concentrations (up to 8 µM), 15d-PGJ2 showed protective effects against oxidative stress-induced injury in neuronal cells, increasing the expression of survival signals like phospho-Akt. medchemexpress.com
Direct research on the effect of 15d-PGJ2 on myogenesis (the formation of muscle tissue) from progenitor cells is limited in the reviewed literature. However, studies on mature human myocytes (muscle cells) have shown that 15d-PGJ2 can modulate inflammatory responses. In the context of inflammation modeled by IL-1β stimulation, 15d-PGJ2 inhibited the activation of the pro-inflammatory transcription factor NF-κB and the expression of inflammatory mediators like IL-6 and COX-2 in myocytes.
Oxidative Stress Response and Antioxidant Defense Mechanisms
15d-PGJ2 is a potent activator of cellular defense pathways against oxidative stress. Its chemical structure, featuring a reactive α,β-unsaturated carbonyl group, allows it to interact with and modify specific sensor proteins, thereby triggering a robust antioxidant response.
A primary mechanism through which 15d-PGJ2 exerts its cytoprotective and anti-inflammatory effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that, under normal conditions, is kept inactive by binding to Kelch-like ECH-associated protein 1 (Keap1). As an electrophilic molecule, 15d-PGJ2 can form covalent adducts with thiol residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.
Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of numerous target genes, initiating their transcription. These genes encode a wide array of phase II detoxifying and antioxidant enzymes, which form a comprehensive cellular defense system. A key target of Nrf2 activation by 15d-PGJ2 is heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. The induction of HO-1 has been shown to be a critical mediator of 15d-PGJ2's protective effects in various models, including rescuing PC12 cells from H2O2-induced apoptosis and protecting against acute lung injury.
Table 3: Summary of Nrf2/ARE Pathway Activation by 15d-PGJ2
| Step | Description | Key Molecules Involved | Consequence |
|---|---|---|---|
| 1. Initial Interaction | 15d-PGJ2 enters the cell and covalently modifies Keap1. | 15d-PGJ2, Keap1 | Disruption of Keap1-Nrf2 complex |
| 2. Nrf2 Activation | Nrf2 is released from Keap1, stabilizes, and translocates to the nucleus. | Nrf2 | Increased nuclear Nrf2 levels |
| 3. Gene Transcription | Nrf2 binds to ARE sequences in the promoter region of target genes. | Nrf2, ARE | Upregulation of antioxidant and cytoprotective genes |
| 4. Cellular Response | Increased expression of protective proteins like HO-1. | Heme Oxygenase-1 (HO-1) | Enhanced antioxidant defense and anti-inflammatory effects |
Glutathione (B108866) System Modulation
15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) significantly modulates the glutathione (GSH) system, a critical component of cellular antioxidant defense. Due to the presence of an α,β-unsaturated carbonyl group in its cyclopentenone ring, 15d-PGJ2 can act as a Michael reaction acceptor, enabling it to readily interact with nucleophiles like the cysteine thiol groups in proteins and glutathione. nih.gov This interaction can lead to the formation of a non-enzymatic adduct, 15-deoxy-Δ12,14-PGJ2-glutathione. medchemexpress.combiomol.com
Research has demonstrated that 15d-PGJ2 can enhance cellular antioxidant capacity under conditions of nitrosative stress. In rat pheochromocytoma (PC12) cells, preincubation with 15d-PGJ2 conferred resistance to stress-induced apoptosis by bolstering the intracellular GSH pool. nih.gov This protective effect is achieved through the up-regulation of glutamylcysteine ligase, the rate-limiting enzyme in GSH synthesis, which prevents the depletion of intracellular GSH. nih.gov
Furthermore, the biological activities of 15d-PGJ2 are often linked to its ability to form covalent adducts with thiol residues, which triggers redox-sensitive signaling pathways. nih.gov A key pathway activated by 15d-PGJ2 is the Keap1-Nrf2-ARE system, which plays a crucial role in protecting cells from oxidative and electrophilic stress. nih.gov In a co-culture model, 15d-PGJ2 was shown to protect neurons from oxidative death resulting from glutathione depletion. This neuroprotective effect was mediated by astrocytes and was dependent on the activation of the transcription factor Nrf2. nih.gov Knockdown of Nrf2 in astrocytes nullified the protective effects of 15d-PGJ2, highlighting the compound's role as a potential endogenous modulator of the Nrf2 protective pathway in these cells. nih.gov
The table below summarizes key findings on the modulation of the glutathione system by 15d-PGJ2.
| Research Model | Effect of 15d-PGJ2 | Mechanism | Reference |
| Rat Pheochromocytoma (PC12) Cells | Protection against nitrosative stress-induced apoptosis. | Fortified intracellular GSH pool through up-regulation of glutamylcysteine ligase. | nih.gov |
| Neuron-Astrocyte Co-cultures | Neuroprotection from oxidative death induced by GSH depletion. | Astrocyte-specific activation of the Nrf2 pathway. | nih.gov |
| General Cellular Models | Formation of covalent adducts with thiol residues. | Triggers redox-sensitive pathways like the Keap1-Nrf2-ARE system. | nih.gov |
| In vitro Chemical Reaction | Formation of a non-enzymatic adduct. | Michael addition reaction with glutathione. | medchemexpress.combiomol.com |
Research on Angiogenesis and Vascular Biology Modulation
15d-PGJ2 has been identified as a potent modulator of angiogenesis and vascular biology, primarily exhibiting anti-angiogenic properties in various research settings. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions. youtube.comyoutube.com
Studies using human microvascular endothelial cells (HMEC-1) and human umbilical vein endothelial cells (HUVECs) have shown that 15d-PGJ2 induces apoptosis (programmed cell death) in these cells, which is a key mechanism for its anti-angiogenic effect. nih.govelsevierpure.comnih.gov The induction of apoptosis is mediated through several signaling pathways. Research indicates that 15d-PGJ2 suppresses the NF-κB and PI3K/AKT/mTOR pathways in HMEC-1 cells. elsevierpure.com In HUVECs, it was found to increase the levels of the tumor suppressor protein p53 by stabilizing it, leading to apoptosis. nih.gov This process involves the sequential activation of JNK and p38 MAPK, which in turn phosphorylate and activate p53. nih.govnih.gov
Furthermore, 15d-PGJ2 has been shown to inhibit angiogenic activities stimulated by vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. In HUVECs, 15d-PGJ2 attenuated VEGF-induced cell proliferation, migration, and the formation of tube-like networks on Matrigel. nih.gov While it was observed to decrease the expression of VEGF receptors (VEGFR-1 and VEGFR-2), this effect was transient, suggesting that downregulation of these receptors may not be the primary mechanism for its anti-angiogenic potential. nih.gov
In the context of vascular inflammation, 15d-PGJ2 modulates the interaction between endothelial cells and monocytes. It inhibits the adhesion of monocytes to endothelial cells that have been activated by inflammatory stimuli like TNF-α. frontiersin.orgnih.govnih.gov This is achieved by downregulating the expression of cell adhesion molecules (CAMs) such as VCAM-1, ICAM-1, and E-selectin on the endothelial cell surface, a process mediated by the inhibition of the NF-κB pathway. nih.govnih.gov
The table below details the research findings on the effects of 15d-PGJ2 on angiogenesis and vascular biology.
| Cellular/Animal Model | Observed Effect | Underlying Mechanism | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Induction of apoptosis. | Activation of JNK and p38 MAPK leading to p53 stabilization and activation. | nih.govnih.gov |
| Human Microvascular Endothelial Cells (HMEC-1) | Inhibition of cell proliferation and induction of apoptosis. | Suppression of NF-κB and PI3K/AKT/mTOR signaling pathways. | elsevierpure.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Attenuation of VEGF-induced proliferation, migration, and tube formation. | Inhibition of c-myc; transient downregulation of VEGFR-1 and VEGFR-2. | nih.gov |
| Endothelial Cells (bEND.3, HUVECs) & Monocytes | Inhibition of monocyte adhesion to activated endothelial cells. | Downregulation of VCAM-1, ICAM-1, E-selectin via inhibition of the NF-κB pathway. | frontiersin.orgnih.govnih.gov |
| Mouse Model of Corneal Neovascularization | In vivo induction of vascular endothelial cell apoptosis. | ROS generation, activation of JNK/p38 MAPK, and p53 accumulation. | nih.gov |
Role of 15 Deoxy Delta12,14 Prostaglandin J2 in Preclinical Disease Models
Cancer Research Models
The potential of 15d-PGJ2 as an anticancer agent has been explored extensively in various preclinical cancer models. e-century.us Studies have demonstrated its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and impede metastasis in both laboratory cell cultures (in vitro) and animal models (in vivo). nih.govnih.gov
Research has shown that 15d-PGJ2 exhibits significant anti-tumor effects in a variety of solid tumor models. nih.gov It has been found to inhibit the growth of cancer cells and induce apoptosis in cell lines of colon, breast, lung, and other cancers. nih.govarizona.edunih.gov
In colon cancer cell lines, 15d-PGJ2 has been observed to cause growth inhibition and apoptosis. aacrjournals.orgarizona.edu Studies using mouse models with subcutaneous colon cancer tumors demonstrated that 15d-PGJ2 markedly reduced tumor growth. aacrjournals.orgnih.gov It also inhibits the proliferation and invasiveness of colon cancer cells, which is associated with cell cycle arrest and downregulation of matrix metalloproteinase-7 (MMP-7) synthesis. nih.gov
For breast cancer , 15d-PGJ2 has been shown to inhibit the proliferation and induce apoptosis in transformed human breast epithelial cells. nih.gov In xenograft models using MDA-MB-231 breast cancer cells, 15d-PGJ2 attenuated the ability of these cells to form tumors in nude mice. nih.govresearchgate.net Furthermore, it has been found to inhibit the migration of breast cancer cells and reduce osteolytic breast cancer bone metastasis in animal models. researchgate.net
In the context of lung cancer , 15d-PGJ2 has demonstrated cytotoxic effects in lung adenocarcinoma cell lines by promoting early apoptosis and inhibiting the cell cycle, proliferation, and migration. nih.gov It has also been shown to enhance the anti-tumor activity of the chemotherapy drug docetaxel (B913) in non-small-cell lung cancer cell lines and xenograft tumors. nih.gov
Studies on renal cell carcinoma have revealed that 15d-PGJ2 can induce cytotoxic effects and caspase-dependent apoptosis. nih.gov
In glioma cells, specifically the A172 human glioma cell line, 15d-PGJ2 has been shown to trigger cell death through a caspase-independent mechanism involving the production of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. nih.gov
Research on osteosarcoma has shown that 15d-PGJ2 substantially decreases cell viability, colony formation, and the wound closure capability of osteosarcoma cells. nih.govmdpi.com In an ex ovo chick chorioallantoic membrane (CAM) model, 15d-PGJ2 treatment resulted in significant growth inhibition of osteosarcoma tumors. nih.govmdpi.com The compound induces apoptosis in osteosarcoma cells through ROS-mediated inactivation of the Akt signaling pathway and by causing G2/M cell cycle arrest. nih.govoncotarget.com
Table 1: Effects of 15d-PGJ2 in Solid Tumor Models
The anti-cancer properties of 15d-PGJ2 extend to hematological malignancies. Studies have shown that it can induce apoptosis in various leukemia cell lines. aacrjournals.orgnih.gov The mechanism often involves the generation of reactive oxygen species (ROS) and the inactivation of the Akt signaling pathway. aacrjournals.orgnih.govaacrjournals.org In xenograft models using HL-60 leukemia cells, 15d-PGJ2 markedly reduced tumor growth. aacrjournals.orgnih.govnih.gov
A critical aspect of cancer-related mortality is the metastatic spread of malignant cells. nih.gov 15d-PGJ2 has demonstrated anti-metastatic properties in various preclinical models. It has been shown to significantly inhibit the invasiveness of human breast and pancreatic cancer cells. nih.gov In breast cancer models, 15d-PGJ2 has been found to inhibit the migration of MDA-MB-231 cells and reduce osteolytic breast cancer bone metastasis in nude mice. researchgate.net The mechanisms behind these effects include the downregulation of matrix metalloproteinases (MMPs), such as MMP-2, MMP-7, and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion. nih.gov Additionally, 15d-PGJ2 can downregulate the chemokine receptor CXCR4, which is critical for the metastasis of colorectal cancer. nih.gov
Inflammatory and Autoimmune Disease Models
Beyond its role in cancer, 15d-PGJ2 is recognized for its potent anti-inflammatory effects, making it a subject of interest in models of inflammatory and autoimmune diseases. nih.govelsevierpure.com It has been shown to modulate inflammatory responses in various experimental settings. mdpi.com
In models of arthritis, 15d-PGJ2 has shown therapeutic potential. It has been found in the synovial fluids of patients with osteoarthritis and rheumatoid arthritis. nih.gov In animal models of collagen-induced arthritis, daily administration of 15d-PGJ2 attenuated the severity of the disease, reducing clinical scores, pain, and edema. nih.gov This therapeutic effect was associated with a marked reduction in joint levels of proinflammatory cytokines. nih.gov Furthermore, 15d-PGJ2 has been shown to induce apoptosis in synoviocytes, which could contribute to its anti-arthritic effects. nih.gov The compound is also suggested to ameliorate arthritis symptoms by suppressing Th17 cell differentiation and promoting the induction of regulatory T cells (Tregs). nih.gov
In the context of inflammatory bowel disease (IBD), preclinical studies using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice have demonstrated the pro-resolving effects of 15d-PGJ2. nih.govelsevierpure.comnih.gov Administration of 15d-PGJ2 has been shown to accelerate the resolution of experimentally induced colitis. nih.govelsevierpure.comnih.govresearchgate.net This is achieved by reducing the number of neutrophils and pro-inflammatory M1 macrophages, while increasing the proportion of anti-inflammatory M2 macrophages in the colonic mucosa. nih.govelsevierpure.comnih.govresearchgate.net 15d-PGJ2 treatment also leads to a significant reduction in the proportion of macrophages expressing the pro-inflammatory cytokine IL-6 and suppresses STAT3 phosphorylation. nih.govresearchgate.net Another proposed mechanism for its protective effect in colitis is the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. oup.comresearchgate.net
Table 2: Effects of 15d-PGJ2 in Inflammatory and Autoimmune Disease Models
Models of Allergic Inflammation and Asthma
15-Deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) has demonstrated significant therapeutic potential in preclinical murine models of allergic asthma. nih.gov In studies using models triggered by either ovalbumin (OVA) or house dust mite extract (HDM), 15d-PGJ2 effectively inhibited hallmark features of the disease. nih.govnih.gov
Research findings indicate that 15d-PGJ2 administration leads to a significant reduction in the peribronchial accumulation of inflammatory cells, specifically eosinophils and neutrophils. nih.govnih.gov It also mitigates airway hyper-reactivity (AHR), mucus overproduction, and subepithelial fibrosis, which are critical components of asthma pathology. nih.govnih.gov These protective effects were observed regardless of whether the compound was administered systemically or locally via intranasal instillation. nih.gov
The mechanism underlying these benefits appears to be linked to the downregulation of the NF-κB signaling pathway. nih.govnih.gov 15d-PGJ2 was found to inhibit the phosphorylation of NF-κB, which in turn decreases the production of key pro-inflammatory cytokines in the lung tissue, including Interleukin-5 (IL-5), IL-13, IL-17, and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov By controlling the inflammatory cascade and subsequent tissue remodeling, 15d-PGJ2 shows promise as a modulator of allergic airway disease. nih.gov
Table 1: Effects of 15d-PGJ2 in Preclinical Asthma Models
| Model | Key Pathological Feature | Effect of 15d-PGJ2 | Associated Mechanism | References |
|---|---|---|---|---|
| Ovalbumin (OVA)-Induced | Eosinophil/Neutrophil Infiltration | Significant Inhibition | Downregulation of pro-inflammatory cytokines | nih.gov, nih.gov |
| Ovalbumin (OVA)-Induced | Airway Hyper-reactivity (AHR) | Significant Inhibition | Inhibition of NF-κB pathway | nih.gov, nih.gov |
| Ovalbumin (OVA)-Induced | Mucus Exacerbation & Fibrosis | Significant Inhibition | - | nih.gov, nih.gov |
| House Dust Mite (HDM)-Induced | Eosinophil/Neutrophil Infiltration | Significant Inhibition | Downregulation of IL-5, IL-13, IL-17, TNF-α | nih.gov, nih.gov |
| House Dust Mite (HDM)-Induced | Airway Hyper-reactivity (AHR) | Significant Inhibition | Inhibition of NF-κB phosphorylation | nih.gov, nih.gov |
Neuroinflammatory Disease Models (e.g., EAE Model of MS, Microglial activation)
The role of 15d-PGJ2 in neuroinflammatory conditions is complex. In the context of multiple sclerosis (MS), often studied using the experimental autoimmune encephalomyelitis (EAE) animal model, inflammation and the loss of myelinating oligodendrocytes are key features. nih.govnih.gov Microglial activation is a hallmark of neuroinflammation in MS/EAE, occurring even in the early, asymptomatic phases of the disease. nih.gov
15d-PGJ2 is known to exert potent anti-inflammatory effects, largely through its function as an endogenous ligand for the nuclear receptor PPAR-γ and its ability to inhibit the NF-κB pathway. nih.govnih.gov This mechanism is critical in modulating the production of pro-inflammatory cytokines from activated microglia. However, the direct effects on central nervous system cells can be multifaceted. Some research has shown that 15d-PGJ2 can induce apoptosis in mouse oligodendrocyte precursor cells in vitro. nih.gov The cytotoxicity was associated with the production of reactive oxygen species (ROS) and was more pronounced in undifferentiated precursor cells than in mature oligodendrocytes. nih.gov This suggests that while 15d-PGJ2's anti-inflammatory properties could be beneficial, its effects on oligodendrocyte survival might pose challenges for remyelination processes in diseases like MS. nih.gov
Table 2: Findings on 15d-PGJ2 in Neuroinflammatory Models
| Model/Cell Type | Focus of Study | Key Findings Related to 15d-PGJ2 | References |
|---|---|---|---|
| EAE Model of MS | General Neuroinflammation | Microglial activation is an early event in the disease model. | nih.gov |
| Microglial Cells | Anti-inflammatory Mechanism | 15d-PGJ2 inhibits NF-κB, a key pathway in microglial activation. | nih.gov, nih.gov |
| Mouse Oligodendrocyte Precursor Cells | Cell Survival | 15d-PGJ2 induces apoptosis, particularly in undifferentiated cells. | nih.gov |
Metabolic Disorder Models
Insulin (B600854) Sensitivity and Glucose Homeostasis in Obesity/Diabetes Models
15d-PGJ2, primarily through its interaction with PPAR-γ, plays a role in the regulation of carbohydrate and lipid metabolism, which are central to metabolic disorders like obesity and type 2 diabetes. nih.gov PPAR-γ is a crucial transcription factor in maintaining metabolic homeostasis, and its activation is a key mechanism for improving insulin sensitivity. nih.govmdpi.com
Table 3: Role of 15d-PGJ2 in Models of Insulin Sensitivity and Glucose Homeostasis
| Metabolic Process | Key Molecular Target | Reported Effect/Potential Role of 15d-PGJ2 | References |
|---|---|---|---|
| Carbohydrate & Lipid Metabolism | PPAR-γ | Acts as an endogenous ligand, playing a role in metabolic regulation. | nih.gov |
| Insulin Sensitivity | PPAR-γ | Activation of PPAR-γ is a mechanism for improving insulin sensitivity. | nih.gov, mdpi.com |
Lipid Metabolism Regulation in Hepatic Steatosis Models
In models of hepatic steatosis (fatty liver disease), 15d-PGJ2 has shown protective effects by modulating inflammation and lipid metabolism. nih.gov Hepatic steatosis involves the accumulation of lipids in the liver, a process influenced by transcription factors like PPARs. mdpi.com
In a mouse model of acute liver injury, 15d-PGJ2 treatment reduced necrotic areas. nih.gov This protective effect was mediated through the activation of PPARγ, which in turn suppressed the expression of Macrophage Migration Inhibitory Factor (MIF) in hepatocytes. nih.gov The reduction in MIF subsequently decreased the infiltration and pro-inflammatory activation of bone marrow-derived macrophages, ultimately alleviating the liver injury. nih.gov Other research has focused on strategies to specifically deliver 15d-PGJ2 to hepatic stellate cells (HSCs), which are key drivers of liver fibrosis, the advanced stage of liver disease. nih.gov Inducing apoptosis in these activated HSCs is considered an attractive therapeutic approach to reverse fibrosis. nih.gov
Table 4: Effects of 15d-PGJ2 in Hepatic Steatosis and Injury Models
| Model | Cell Type | Mechanism of Action | Observed Outcome | References |
|---|---|---|---|---|
| Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury | Hepatocytes, Macrophages | Activates PPARγ, suppresses MIF expression, reduces macrophage infiltration. | Alleviation of acute liver injury, reduced necrotic areas. | nih.gov |
Neurodegenerative Disease Models
Alzheimer's Disease Models (e.g., Amyloid-beta induced toxicity)
The role of 15d-PGJ2 in Alzheimer's disease (AD) models is not fully resolved, with evidence suggesting both potentially detrimental and protective functions. AD pathology is characterized by the accumulation of toxic amyloid-beta (Aβ) peptides and neuroinflammation, where microglia and astrocytes become activated around senile plaques. nih.govnih.gov
The metabolic pathway producing 15d-PGJ2 is active in the AD brain. Levels of PGD2, the precursor to 15d-PGJ2, are significantly increased in the frontal cortex of AD patients. nih.gov Furthermore, the enzymes that synthesize PGD2 are upregulated in microglia and astrocytes near amyloid plaques in both human AD brains and transgenic mouse models. nih.gov Some studies suggest that PGJ2, a related metabolite, can disrupt cytoskeletal integrity and induce neuronal apoptosis, processes that contribute to AD pathology. nih.gov
Conversely, the well-established anti-inflammatory properties of 15d-PGJ2, particularly its ability to inhibit the NF-κB pathway and activate the nuclear receptor PPAR-γ, present a potential therapeutic avenue. frontiersin.org By suppressing the inflammatory responses of microglia and other cells, 15d-PGJ2 could theoretically counteract the chronic neuroinflammation that drives neurodegeneration in AD. frontiersin.org
Table 5: Dual Role of the 15d-PGJ2 Pathway in Alzheimer's Disease Models
| Aspect | Finding | Implication | References |
|---|---|---|---|
| Potentially Detrimental | PGD2 (precursor) levels are elevated in AD brains. | Suggests pathway activation is part of the pathology. | nih.gov |
| PGJ2 (related metabolite) can induce neuronal apoptosis. | May contribute directly to neuronal loss. | nih.gov | |
| Potentially Protective | 15d-PGJ2 is a potent anti-inflammatory agent. | Could reduce Aβ-induced neuroinflammation. | frontiersin.org |
Parkinson's Disease Models (e.g., MPTP models)
The role of 15-Deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) in preclinical models of Parkinson's disease (PD) is complex, with studies suggesting both neuroprotective and neurotoxic effects. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a standard for studying PD, as it induces the degeneration of dopaminergic neurons, a key pathological feature of the disease. frontiersin.org
Research indicates that the effect of 15d-PGJ2 on neuronal cells is highly dependent on its concentration. nih.gov At low concentrations (up to 8 µM), 15d-PGJ2 has been shown to increase the viability of neuronal cells and upregulate survival signals like phospho-Akt and phospho-glycogen synthase kinase-3 beta. nih.gov In an oxidative stress injury model, pretreatment with a low dose of 15d-PGJ2 protected neuronal cells from injury, increased viability, and decreased death signals such as cytosolic cytochrome c and activated caspase-3. nih.gov This neuroprotective effect is partly mediated through the activation of the transcription factor Nrf2 in astrocytes, which is critical for antioxidant support to neurons. nih.govcornell.edu This Nrf2-mediated pathway appears to be independent of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govcornell.edu
Conversely, other studies have highlighted a potential neurotoxic role for 15d-PGJ2. Unilateral injection of 15d-PGJ2 into the striatum of rodents was shown to induce circling behavior, suggesting a neurodegenerative effect. nih.gov Higher concentrations of 15d-PGJ2 (above 8 µM) have been observed to decrease cell viability and increase levels of free radicals, membrane lipid peroxidation, and the expression of death signals. nih.gov This neurotoxicity may be linked to the suppression of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is crucial for neuron survival. nih.gov In the central nervous system, while PPARγ activation is linked to the neuroprotective effects of 15d-PGJ2, its neurotoxic effects appear to be independent of PPARγ. nih.gov This dual functionality suggests that the therapeutic potential of 15d-PGJ2 in neurodegenerative diseases like Parkinson's would depend on achieving an optimal concentration. nih.gov
Table 1: Effects of 15-Deoxy-Delta12,14-Prostaglandin J2 in Neuronal Cell Models
| Concentration | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Low (≤ 8 µM) | Neuroprotective; increased cell viability, decreased apoptosis. | Activation of survival signals (p-Akt, p-GSK-3β); Nrf2 activation in astrocytes. | nih.govnih.gov |
| High (> 8 µM) | Neurotoxic; decreased cell viability, increased oxidative stress and apoptosis. | Suppression of PI3K-Akt pathway; increased free radicals. | nih.govnih.gov |
Cardiovascular Disease Models
Atherosclerosis Progression Studies
In preclinical models, 15d-PGJ2 has demonstrated significant anti-atherosclerotic effects. nih.gov Atherosclerosis is recognized as a chronic inflammatory disease of the arteries, and 15d-PGJ2's potent anti-inflammatory properties are central to its protective role. nih.govnih.gov Studies using apolipoprotein E (ApoE) knockout mice, a widely used model for atherosclerosis, have provided key insights. nih.govnih.govplos.org
In these mice fed a Western-type diet, treatment with 15d-PGJ2 led to a significant reduction in the formation of atherosclerotic lesions in the proximal aorta. nih.govplos.org This was accompanied by a notable improvement in the plasma lipid profile, with significant decreases in total serum cholesterol and LDL cholesterol levels. nih.gov
The mechanisms underlying these benefits involve the modulation of inflammatory processes within the vessel wall. Immunohistochemical analysis of the atherosclerotic plaques revealed that 15d-PGJ2 treatment significantly decreased the expression of several key inflammatory mediators and cell types, including:
Monocyte Chemoattractant Protein-1 (MCP-1), which mediates the migration of leukocytes into the artery wall. nih.govplos.org
Macrophage Migration Inhibitory Factor (MIF). nih.govplos.org
Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine. nih.govplos.org
Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in plaque instability. nih.govplos.org
Macrophage accumulation within the lesions. nih.govplos.org
Furthermore, 15d-PGJ2 was found to reduce the expression of RelA, a subunit of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammation. nih.gov The presence of 15d-PGJ2 has also been confirmed in the foamy macrophages within human atherosclerotic plaques, suggesting its physiological relevance in the disease process. nih.gov
Table 2: Research Findings of 15d-PGJ2 in ApoE-Knockout Mouse Model of Atherosclerosis
| Parameter Measured | Finding in 15d-PGJ2 Treated Group vs. Control | Significance | Reference |
|---|---|---|---|
| Atherosclerotic Lesion Area | Significantly decreased | Indicates inhibition of plaque formation | nih.gov |
| Total Serum Cholesterol | Significantly lower (795.5±39.31 mg/dl vs 944.1±49.04 mg/dl) | Improvement in lipid profile | nih.gov |
| Macrophage Prevalence in Lesions | Significantly lower (17.64±2.194% vs 26.97±2.437%) | Reduced inflammatory cell infiltration | nih.govplos.org |
| MCP-1 Expression in Lesions | Significantly lower (9.508±0.8518% vs 12.65±0.9788%) | Reduced leukocyte recruitment | nih.govplos.org |
| TNF-α Expression in Lesions | Significantly lower (9.853±0.9462% vs 17.12±1.412%) | Reduced local inflammation | nih.govplos.org |
| MMP-9 Expression in Lesions | Significantly lower (11.02±0.8208% vs 20.80±2.846%) | Potential for increased plaque stability | nih.govplos.org |
Myocardial Ischemia/Reperfusion Injury Models
The role of 15d-PGJ2 in myocardial ischemia/reperfusion (I/R) injury models is multifaceted, with evidence supporting both cardioprotective and potentially detrimental effects. I/R injury is a complex phenomenon where the restoration of blood flow to ischemic tissue paradoxically causes further damage.
Several studies highlight the protective effects of 15d-PGJ2. One key mechanism is the activation of the transcription factor Nrf2, which boosts the cellular antioxidant defense capacity. ahajournals.org In cultured cardiomyocytes, 15d-PGJ2 was shown to rapidly stimulate the nuclear translocation of Nrf2. ahajournals.org Another proposed protective mechanism involves the inhibition of CaMKII (calcium/calmodulin-dependent protein kinase II); 15d-PGJ2 was found to covalently bind to and inhibit CaMKII, thereby reducing cardiomyocyte death and cardiac injury following I/R. researchgate.net In models of brain I/R injury, which share mechanisms with myocardial I/R, 15d-PGJ2 administration reduced infarct volume and suppressed neuronal apoptosis in a PPARγ-dependent manner. ahajournals.orgnih.gov This was associated with the upregulation of heme oxygenase-1 (HO-1), an enzyme with tissue-protective properties. ahajournals.orgnih.gov
However, other research suggests that 15d-PGJ2 could contribute to cardiac damage. High levels of 15d-PGJ2 have been detected in myocardial tissues after I/R injury. nih.gov Some studies indicate that 15d-PGJ2 can promote inflammation and apoptosis in cardiomyocytes. nih.gov This pro-apoptotic effect was shown to be mediated through the DP2 receptor and the activation of MAPK signaling pathways, leading to increased production of TNF-α. nih.gov This TNF-α, in turn, can activate both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways. nih.gov These contrasting findings suggest that the net effect of 15d-PGJ2 in the setting of myocardial I/R injury may depend on the specific context, timing, and signaling pathways activated.
Table 3: Summary of 15d-PGJ2 Effects in Ischemia/Reperfusion Injury Models
| Observed Outcome | Proposed Mechanism of Action | Model System | Reference |
|---|---|---|---|
| Cardioprotection | Activation of Nrf2 antioxidant pathway. | Cultured rat cardiomyocytes; mouse models. | ahajournals.org |
| Reduced Infarct Volume | PPARγ-dependent suppression of apoptosis and necrosis; upregulation of Heme Oxygenase-1 (HO-1). | Rat focal brain infarction model. | ahajournals.orgnih.gov |
| Alleviation of Cardiac Injury | Inhibition of CaMKII overactivation via covalent modification (lipoxidation). | Mouse myocardial I/R model. | researchgate.net |
| Promotion of Apoptosis and Inflammation | Activation of DP2 receptor and MAPK signaling, leading to increased TNF-α production. | Primary murine cardiomyocytes. | nih.gov |
Advanced Analytical Methodologies and Research Applications of 15 Deoxy Delta12,14 Prostaglandin J2 D9
Development and Validation of Quantitative Mass Spectrometry-Based Assays
Mass spectrometry has become the gold standard for the quantification of lipid mediators like 15d-PGJ2 due to its high specificity and sensitivity. nih.govnih.gov The use of stable isotope-labeled internal standards, such as 15-Deoxy-Delta12,14-Prostaglandin J2-d9, is a cornerstone of these methods, ensuring accuracy by correcting for analyte losses during sample preparation and variations in instrument response. nih.govcaymanchem.com
LC-MS/MS is a powerful technique for the precise quantification of 15d-PGJ2 in complex biological samples like plasma, cell culture media, and tissue homogenates. nih.govnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
A key advantage of LC-MS/MS is its ability to distinguish between isomeric compounds, which is often a challenge with other methods like immunoassays. acs.org For the analysis of prostaglandins (B1171923), including 15d-PGJ2, a deuterated internal standard like 15-Deoxy-Delta12,14-Prostaglandin J2-d4 (a common variant) is added to the sample at the beginning of the extraction process. caymanchem.comnih.gov This allows for the correction of any variability during sample preparation and analysis. nih.gov
Researchers have developed and validated sensitive LC-MS/MS methods for 15d-PGJ2. For instance, one method achieved a lower limit of quantification (LLOQ) of 2.5 pg/mL in human plasma, with a linear range of 2.5 to 500 pg/mL. nih.govnih.gov The validation of such assays typically follows guidelines from regulatory bodies and includes assessments of linearity, precision, accuracy, and selectivity. nih.govnih.govmdpi.com
Table 1: Example of LC-MS/MS Method Validation Parameters for 15d-PGJ2 Quantification
| Parameter | Result | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL | nih.govnih.gov |
| Linearity (R²) | 0.998 | nih.govnih.gov |
| Intraday Precision (CV) | < 11.8% | nih.govnih.gov |
This table presents a summary of validation data from a published LC-MS/MS method for 15d-PGJ2. The use of a deuterated internal standard is critical for achieving this level of precision and accuracy.
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of prostaglandins. nih.govnih.gov However, due to the low volatility of prostaglandins, a derivatization step is typically required to convert them into more volatile compounds suitable for GC analysis. nih.gov
For the analysis of 15d-PGJ2 using GC-MS, a common derivatization agent is 2,3,4,5,6-pentafluorobenzyl bromide, which converts the carboxylic acid group into a pentafluorobenzyl ester. nih.gov Following derivatization, the compound can be quantified using GC-MS in the negative ion chemical ionization (NICI) mode, which offers high sensitivity. nih.gov
Similar to LC-MS/MS, a deuterated internal standard like 15d-PGJ2-d4 is essential for accurate quantification with GC-MS. nih.gov The internal standard is subjected to the same extraction and derivatization procedures as the endogenous analyte, thereby correcting for any losses or variations.
Application of this compound as an Internal Standard in Biomarker Discovery and Validation Research
The use of this compound as an internal standard is fundamental in research aimed at discovering and validating biomarkers associated with various physiological and pathological states. nih.govcaymanchem.com Its structural and chemical similarity to the endogenous analyte ensures that it behaves almost identically during extraction, chromatography, and ionization, leading to highly reliable quantification.
In cell culture experiments, researchers often measure the production of 15d-PGJ2 to understand its role in cellular processes. For example, studies have quantified 15d-PGJ2 in the conditioned medium of enteric glial cells to investigate their influence on epithelial cell proliferation. nih.gov In such studies, a known amount of 15-Deoxy-Delta12,14-Prostaglandin J2-d4 was added to the samples before extraction to accurately determine the concentration of the endogenously produced 15d-PGJ2. nih.gov This approach has also been utilized in studies investigating the effects of 15d-PGJ2 on inflammatory responses in various cell types, including myocytes and amnion epithelial cells. nih.govfrontiersin.org
Table 2: Representative Applications of this compound in Cell Culture Studies
| Cell Type | Research Focus | Analytical Method | Reference |
|---|---|---|---|
| Enteric Glial Cells | Regulation of epithelial cell proliferation | GC-MS | nih.gov |
| Human Myocytes | Modulation of pro-labor and pro-inflammatory responses | Not specified, but internal standard use is common | nih.govfrontiersin.org |
| Amnion Epithelial Cells | Modulation of pro-inflammatory responses | Not specified, but internal standard use is common | nih.govfrontiersin.org |
This table provides examples of how the quantification of 15d-PGJ2, facilitated by deuterated internal standards, is applied in diverse cell culture-based research.
The accurate measurement of 15d-PGJ2 in animal tissues and biofluids is critical for preclinical studies investigating its in vivo functions. For instance, in a mouse model of colitis, the levels of 15d-PGJ2 were likely measured to assess its role in the resolution of inflammation, a process where deuterated standards are crucial for accurate quantification in complex matrices like colonic tissue. nih.gov Similarly, studies on human plasma samples from patients with diabetes have utilized sensitive LC-MS/MS methods with internal standards to quantify 15d-PGJ2 levels, revealing correlations with inflammatory markers. nih.govnih.gov
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. In the context of lipidomics, a subfield of metabolomics, deuterated standards are indispensable for the accurate profiling of oxylipins, including prostaglandins. nih.gov
Quantitative profiling methods for the oxylipin metabolome often employ a panel of deuterated internal standards, which may include a deuterated form of 15d-PGJ2, to correct for variations in extraction efficiency and instrument response for a wide range of analytes. nih.gov This approach allows for a more accurate and comprehensive understanding of the changes in lipid mediator profiles in response to various stimuli or in different disease states. The use of stable isotope-labeled standards is a key principle in modern metabolomics research for achieving reliable and reproducible results. isotope.com
Research on Metabolic Fate and Pharmacokinetics in Preclinical Models Using this compound
The study of the metabolic fate and pharmacokinetics of the endogenous lipid mediator 15d-PGJ2 is fundamental to understanding its physiological and pathological roles. Preclinical research in animal models, particularly rodents, relies heavily on sensitive analytical methods where 15d-PGJ2-d9 is an indispensable component.
ADME studies investigate how a substance is handled by a living organism. The use of 15d-PGJ2-d9 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows researchers to track the disposition of exogenously administered 15d-PGJ2 or to measure the levels of the endogenous compound in various tissues and fluids.
Absorption and Distribution: Following administration in animal models, 15d-PGJ2 is absorbed and distributed to various tissues. Studies in mice have shown that systemically administered 15d-PGJ2 can reach and exert effects in the kidney, liver, and colon, indicating its distribution to these organs. nih.govnih.govfrontiersin.org For instance, intraperitoneal injection of 15d-PGJ2 in mouse models of colitis and acute liver injury demonstrated its ability to reach the inflamed tissues and modulate cellular responses. nih.govfrontiersin.org
Metabolism: Like other prostaglandins, 15d-PGJ2 is subject to rapid metabolism. nih.gov A key feature of 15d-PGJ2 is the presence of an α,β-unsaturated carbonyl group in its cyclopentenone ring, which makes it highly reactive. nih.gov This electrophilic center readily reacts with cellular nucleophiles, particularly the cysteine residues of proteins and glutathione (B108866) (GSH), forming covalent adducts. nih.gov This process of Michael addition is a major route of its metabolism and is also considered a mechanism of its biological activity.
Excretion: The metabolic products of prostaglandins are typically excreted in the urine. Quantitative assays using deuterated standards have successfully measured 15d-PGJ2 and its metabolites in both human and animal urine and plasma, confirming this route of elimination. nih.govjci.org
| ADME Parameter | General Findings for J-Series Prostaglandins in Preclinical Models |
|---|---|
| Absorption | Readily absorbed and distributed to tissues following systemic administration. |
| Distribution | Detected in various tissues including the liver, kidney, and colon, especially under inflammatory conditions. nih.govnih.govfrontiersin.org |
| Metabolism | Undergoes rapid metabolism. A primary pathway involves covalent adduction to proteins and glutathione via its reactive cyclopentenone ring. nih.gov |
| Excretion | Metabolites are primarily eliminated through urine. nih.govjci.org |
Determining the half-life and bioavailability of 15d-PGJ2 is crucial for understanding the duration and magnitude of its effects. These pharmacokinetic parameters are investigated in rodent models by administering a precise dose of the non-labeled compound and then collecting blood samples at various time points.
Methodology: The concentration of 15d-PGJ2 in these plasma samples is quantified using an LC-MS/MS method. In this assay, a known quantity of 15d-PGJ2-d9 is added to each sample at the beginning of the extraction process. By comparing the signal of the endogenous compound to that of the deuterated internal standard, a highly accurate concentration-time profile is generated. From this profile, key pharmacokinetic parameters are calculated.
Findings: While most prostaglandins are known to have a very short half-life in circulation due to rapid metabolism, specific, consistently reported values for the half-life and bioavailability of 15d-PGJ2 in rodent models are not extensively documented in the literature. nih.gov However, the methodology for their determination is well-established. The development of sensitive assays capable of detecting concentrations in the picogram per milliliter (pg/mL) range demonstrates the technical feasibility of such studies. nih.govnih.gov
| Pharmacokinetic Parameter | Description and Relevance for 15d-PGJ2 Research |
|---|---|
| Half-Life (t½) | The time required for the concentration of the compound in the body to be reduced by half. A short half-life is expected, typical of lipid mediators. nih.gov |
| Cmax | The maximum concentration of the compound observed in plasma after administration. |
| Tmax | The time at which Cmax is observed. |
| Area Under the Curve (AUC) | The total exposure to the compound over time. Used to assess bioavailability. |
| Clearance (CL) | The volume of plasma cleared of the compound per unit time, indicating the efficiency of elimination. |
Isotope Tracer Studies for Biosynthetic Pathway Elucidation
Isotope tracers are invaluable for mapping metabolic pathways. nih.govsnscourseware.org The use of stable isotope-labeled compounds, such as those containing deuterium, allows researchers to follow the transformation of a precursor molecule into its subsequent products within a biological system.
The biosynthetic pathway of 15d-PGJ2 begins with arachidonic acid, which is converted by cyclooxygenase (COX) enzymes into prostaglandin (B15479496) H2 (PGH2). researchgate.net PGH2 is then isomerized by prostaglandin D synthase (PGDS) to form PGD2. Subsequently, PGD2 undergoes a series of spontaneous dehydration reactions to yield prostaglandins of the J2 series, culminating in 15d-PGJ2. nih.gov
To confirm this pathway and study its regulation, researchers can introduce a deuterated precursor, such as arachidonic acid-d8 or PGD2-d4, into cell cultures or animal models. By using mass spectrometry to specifically search for the deuterated form of the downstream product (e.g., 15d-PGJ2-d4), they can definitively trace its origin and quantify the rate of its synthesis.
Emerging Research Frontiers and Future Directions
Investigation of Novel 15-Deoxy-Delta12,14-Prostaglandin J2 Receptors and Binding Partners
While Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is the most well-characterized receptor for 15d-PGJ2, a growing body of evidence indicates that many of its effects are PPARγ-independent. nih.govnih.gov This has spurred a search for novel receptors and protein binding partners that could explain the broad spectrum of its activities.
The biological effects of 15d-PGJ2 are not solely dependent on PPARγ, as it can induce responses in cells that lack this receptor. nih.gov The key to its promiscuous activity lies in the reactive cyclopentenone ring, which can form covalent adducts with nucleophilic groups, such as the cysteinyl thiol groups of proteins, through a process called Michael addition. nih.govsci-hub.se This covalent modification can alter protein function, leading to a wide range of cellular effects.
Recent research has identified several non-PPARγ binding partners for 15d-PGJ2. For instance, it has been shown to covalently bind to and inhibit IκB kinase (IKK), thereby preventing the activation of the pro-inflammatory transcription factor NF-κB. nih.govpnas.org Furthermore, 15d-PGJ2 can directly modify NF-κB subunits, inhibiting their ability to bind to DNA. pnas.org Other identified targets include components of the proteasome, H-Ras, and various molecular chaperones and cytoskeletal proteins. nih.govnih.govfrontiersin.org A proteomic study using biotinylated 15d-PGJ2 in neuronal plasma membranes identified eleven such protein targets, highlighting the compound's role in processes beyond inflammation. nih.gov
Table 1: Selected Novel Binding Partners of 15d-PGJ2 and Their Functional Consequences
| Binding Partner | Functional Consequence | Cell Type/System | Reference |
| IκB kinase (IKK) | Inhibition of NF-κB activation | Macrophages | nih.govpnas.org |
| NF-κB (p65 subunit) | Inhibition of DNA binding | Macrophages | pnas.org |
| H-Ras | Activation of MAPK and PI-3K pathways | 3T3 cells | nih.gov |
| Proteasome subunits | Inhibition of proteasome activity, suppression of NF-κB activation | Human Endothelial Cells | frontiersin.org |
| Glycolytic enzymes (Enolase2, PKM1, GAPDH) | Potential role in neurotoxicity | Neuronal plasma membrane | nih.gov |
| Molecular chaperones (HSP8, T-complex protein 1) | Not fully elucidated | Neuronal plasma membrane | nih.gov |
| Cytoskeletal proteins (Actin β, Tubulin β) | Not fully elucidated | Neuronal plasma membrane | nih.gov |
| PPARδ | Covalent activation | N/A | medchemexpress.com |
Systems Biology Approaches to Map 15-Deoxy-Delta12,14-Prostaglandin J2-Mediated Networks
The multifaceted nature of 15d-PGJ2's actions necessitates a holistic approach to understanding its biological role. Systems biology, which integrates various "omics" data, is becoming an invaluable tool for mapping the complex networks modulated by this prostaglandin (B15479496). By combining proteomics, transcriptomics, and metabolomics, researchers can move beyond single-target-single-effect studies to a more comprehensive network-level understanding.
Proteomic approaches have been particularly fruitful, utilizing techniques like affinity-purification of biotinylated-15d-PGJ2 to identify a wide array of protein targets. sci-hub.seresearchgate.net One such study in human aortic endothelial cells identified 358 potential protein targets, which were broadly classified into metabolic processes, cellular processes, and transport activities. sci-hub.se This highlights the vast potential for 15d-PGJ2 to influence cellular function through covalent modification. sci-hub.se
Transcriptomic analyses have revealed that 15d-PGJ2 can regulate the expression of a multitude of genes involved in inflammation, cell cycle, and metabolism. nih.gov For example, it is known to repress the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). pnas.orgnih.gov Mapping these gene expression changes in different cell types and conditions will be crucial for elucidating the full extent of 15d-PGJ2's influence. By integrating these datasets, future research can construct detailed signaling and metabolic network models to predict the cellular response to 15d-PGJ2 under various conditions.
Nanotechnology and Targeted Delivery Systems for 15-Deoxy-Delta12,14-Prostaglandin J2 in Research Applications
A significant challenge in studying 15d-PGJ2 is its high reactivity and strong binding to serum albumin, which can limit its bioavailability and complicate the interpretation of in vitro and in vivo experiments. researchgate.net Nanotechnology offers promising solutions to overcome these hurdles by providing novel delivery systems that can protect the compound, enhance its stability, and enable targeted delivery to specific cells or tissues.
Several types of nanocarriers have been explored for the delivery of 15d-PGJ2 in research settings, including polymeric nanocapsules and solid lipid nanoparticles (SLNs). researchgate.net These systems can encapsulate 15d-PGJ2, leading to a slower, more prolonged release and potentially increased therapeutic efficacy at lower concentrations. researchgate.net For instance, encapsulating 15d-PGJ2 in poly(D,L-lactide-coglycolide) nanocapsules or SLNs has been shown to improve its immunomodulatory effects in experimental models. researchgate.net These nanotechnology-based delivery systems are not only valuable for basic research but also hold potential for future therapeutic applications. researchgate.netmdpi.com
Table 2: Nanotechnology-Based Delivery Systems for 15d-PGJ2 in Research
| Nanocarrier System | Potential Advantages | Investigated Application | Reference |
| Poly(D,L-lactide-coglycolide) (PLGA) nanocapsules | Modified/prolonged release, increased stability | Immunomodulation in periodontitis model | researchgate.net |
| Solid Lipid Nanoparticles (SLN) | Improved therapeutic properties, increased efficiency and availability | Immunomodulation | researchgate.net |
| Micellar systems | Enhanced efficacy and viability | Acute pain model | researchgate.net |
Development of Research Tools and Probes Based on 15-Deoxy-Delta12,14-Prostaglandin J2 Structure
To further dissect the complex biology of 15d-PGJ2, the development of sophisticated research tools and chemical probes is essential. These tools are designed to identify binding partners, visualize the compound's subcellular localization, and elucidate its mechanisms of action.
A key strategy in developing these probes is the modification of the 15d-PGJ2 structure to incorporate reporter tags, such as biotin (B1667282) or fluorescent molecules. sci-hub.senih.gov Biotinylated-15d-PGJ2 has been instrumental in proteomic studies to pull down and identify proteins that are covalently modified by the prostaglandin. sci-hub.senih.gov This approach has led to the identification of numerous novel targets in various cell types. sci-hub.senih.govresearchgate.netomicsdi.org
Furthermore, the development of specific monoclonal antibodies against 15d-PGJ2 has enabled its detection and localization within tissues and cells through techniques like immunohistochemistry and ELISA. nih.gov These antibodies have been used to show the accumulation of 15d-PGJ2 in foamy macrophages within human atherosclerotic plaques, providing evidence for its in vivo generation during inflammatory processes. nih.gov The creation of structural analogs, such as 9,10-dihydro-15d-PGJ2 which lacks the same toxic effects, can also serve as important negative controls in experiments to delineate the specific effects of the reactive cyclopentenone ring. mdpi.com
Cross-talk with Microbiome and Host-Pathogen Interactions Research
The influence of the gut microbiome on host immunity and inflammation is a rapidly expanding field of research. Given the potent immunomodulatory properties of 15d-PGJ2, investigating its cross-talk with the microbiome and its role in host-pathogen interactions is a logical and exciting next step.
Emerging research suggests that 15d-PGJ2 may play a role in maintaining intestinal homeostasis. For example, it has been shown to modulate the inflammatory response of intestinal epithelial cells to commensal bacteria. nih.gov Specifically, 15d-PGJ2 can trigger protein phosphatase 2A activity, which in turn dephosphorylates the NF-κB subunit RelA, thereby dampening the inflammatory signal. nih.gov In the context of inflammatory bowel disease (IBD), 15d-PGJ2 has been shown to promote the resolution of experimentally induced colitis by regulating macrophage polarization. nih.govfrontiersin.org
In host-pathogen interactions, 15d-PGJ2 has been implicated in the response to Salmonella infection. Studies have shown that Salmonella infection increases the production of 15d-PGJ2 in macrophages and that the addition of exogenous 15d-PGJ2 can reduce bacterial colonization. researchgate.net This effect appears to be independent of PPARγ and involves a reduction in the inflammatory response of the infected macrophages. researchgate.net Furthermore, in the context of viral infections, 15d-PGJ2 has been shown to inhibit the HIV-1 transactivating protein, Tat, through covalent modification, suggesting a potential anti-viral role. ebi.ac.uk These findings open up new avenues for exploring how this lipid mediator influences the complex interplay between the host, its resident microbes, and invading pathogens.
Q & A
Q. What are the primary mechanisms by which 15d-PGJ2 exerts its biological effects?
15d-PGJ2 acts through both PPARγ-dependent and PPARγ-independent pathways . As a PPARγ agonist, it regulates gene expression involved in lipid metabolism and inflammation . Independently, it covalently modifies cysteine residues in proteins (e.g., Keap1, NF-κB subunits) via its electrophilic cyclopentenone ring, altering redox signaling and transcriptional activity . For example, it inhibits NF-κB by blocking its DNA-binding capacity without affecting nuclear translocation . Methodological Insight : Use PPARγ antagonists (e.g., GW9662) or PPARγ-knockout models to distinguish PPARγ-dependent effects. Confirm covalent adduct formation via biotinylated 15d-PGJ2 pull-down assays or mass spectrometry .
Q. How can researchers quantify 15d-PGJ2 in biological samples?
ELISA kits (e.g., ab133031) are optimized for detecting 15d-PGJ2 in cell lysates or serum, with sensitivity in the picomolar range . Alternatively, LC-MS/MS provides higher specificity, especially in complex matrices. Key Considerations :
Q. What are the concentration-dependent effects of 15d-PGJ2 in vitro?
15d-PGJ2 exhibits biphasic effects :
Experimental Design : Pre-treat cells with NAC (N-acetylcysteine) to scavenge reactive electrophiles and validate specificity of effects .
Advanced Research Questions
Q. How does 15d-PGJ2 induce conflicting pro- and anti-inflammatory outcomes in different cell types?
The compound’s effects depend on cell-specific signaling contexts :
- In macrophages , 15d-PGJ2 suppresses iNOS and cytokines (e.g., TNF-α) via NF-κB inhibition .
- In neuronal cells , it disrupts actin polymerization, leading to cytoskeletal collapse and apoptosis .
Data Contradiction Analysis : Discrepancies arise from differential expression of PPARγ isoforms, redox buffering capacity (e.g., glutathione levels), and post-translational modification targets. Use cell-type-specific knockdown models to dissect pathways .
Q. What experimental strategies resolve the PPARγ-dependence paradox in 15d-PGJ2 signaling?
While 15d-PGJ2 is a PPARγ agonist (IC50 = 22 µM in adipocyte differentiation assays ), many anti-inflammatory effects (e.g., iNOS suppression) occur independently of PPARγ . Methodological Approaches :
Q. How does 15d-PGJ2 modulate mitochondrial function during apoptosis?
At high concentrations (>20 µM), 15d-PGJ2 induces mitochondrial permeability transition pore (mPTP) opening , cytochrome c release, and caspase-3 activation . This is mediated by direct adduction of mitochondrial proteins (e.g., adenine nucleotide translocase) rather than ROS generation. Key Technique : Isolate mitochondria from treated cells and monitor swelling spectrophotometrically (520 nm absorbance decrease) .
Q. What role does 15d-PGJ2 play in protein aggregation diseases like Parkinson’s?
15d-PGJ2 covalently modifies ubiquitin C-terminal hydrolase L1 (UCH-L1) , impairing its deubiquitinating activity and promoting α-synuclein aggregation . This occurs independently of proteasome inhibition. Research Application : Use fluorescence-based ubiquitin-AMC assays to quantify UCH-L1 activity in 15d-PGJ2-treated neuronal models .
Methodological Challenges and Solutions
Q. How to address 15d-PGJ2’s instability and solubility in experimental setups?
Q. What are the pitfalls in interpreting 15d-PGJ2’s anti-inflammatory effects in vivo?
Q. How to validate proteomic data identifying 15d-PGJ2 protein targets?
After identifying adducted proteins (e.g., actin, HSP90) via 2D electrophoresis and MS/MS , confirm functional relevance by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
